molecular formula C15H30ClNO2 B2443982 1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride CAS No. 1351588-07-2

1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride

Cat. No.: B2443982
CAS No.: 1351588-07-2
M. Wt: 291.86
InChI Key: KLACBVUWQRAXQT-UHFFFAOYSA-N
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Description

This compound, with the CAS No. 1351588-07-2, has a molecular formula of C15H30ClNO2 and a molecular weight of 291.86. It contains a bicyclo[2.2.1]heptan-2-yl group, which is part of the norbornane family .


Molecular Structure Analysis

The molecular structure of this compound includes a bicyclo[2.2.1]heptan-2-yl group . This bicyclic structure is a key feature of the norbornane family of compounds . The compound also contains an ethoxy group and an isopropylamino group attached to a propan-2-ol moiety.

Scientific Research Applications

Organic Synthesis and Structural Analysis

Research in organic synthesis has extensively explored the structural and synthetic aspects of bicyclic compounds similar to the specified chemical. For example, studies have been conducted on the synthesis of tricyclo[3.2.1.0^2,7]octan-3-ol and its isomers through hydroboration and subsequent treatments, showcasing methodologies for creating structurally complex molecules from simpler bicyclic precursors (Geisel et al., 1973). These synthetic routes and structural analyses offer insights into the manipulation of bicyclic systems for various applications, including the development of pharmaceutical agents.

Pharmacological Applications

Biperiden hydrochloride, a structurally related compound, has been highlighted for its cholinolytic effects, useful in treating Parkinson’s disease and muscular spasms (Kuz’mina et al., 2018). This demonstrates the potential of bicyclic compounds in therapeutic applications, particularly in neurology and muscle control disorders.

Metabolite Analysis and Drug Development

Further research into the metabolites of specific bicyclic compounds, such as those involved in the treatment of Type 2 Diabetes, has been conducted to understand their bioactive forms and improve pharmacological profiles (Li et al., 2011). These studies are crucial for drug development, offering a pathway to more effective and targeted therapies.

Enantioselective Synthesis and Stereochemistry

The enantioselective synthesis of secondary alcohols and ketones with bicyclo[2.2.1]heptane skeletons has been explored to understand the stereochemical outcomes of synthetic transformations (Yamazaki & Maeda, 1986). This research is foundational in developing pharmaceuticals with precise molecular orientations for better efficacy and reduced side effects.

Catalysis and Oxidation Processes

The role of bicyclic compounds in catalyzing oxidation reactions has also been investigated, showing their utility in synthesizing ketones from secondary alcohols (Toda et al., 2023). Such catalytic processes are vital in chemical manufacturing, including the production of fine chemicals and pharmaceutical intermediates.

Properties

IUPAC Name

1-[2-(2-bicyclo[2.2.1]heptanyl)ethoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO2.ClH/c1-11(2)16-9-15(17)10-18-6-5-14-8-12-3-4-13(14)7-12;/h11-17H,3-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLACBVUWQRAXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COCCC1CC2CCC1C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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